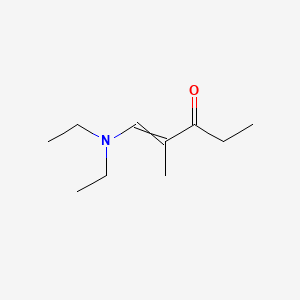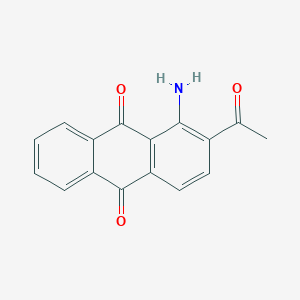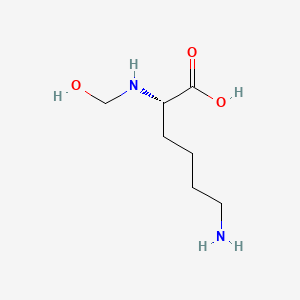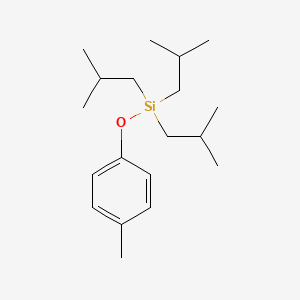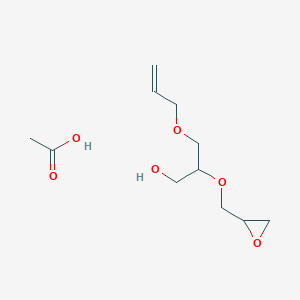
Acetic acid;2-(oxiran-2-ylmethoxy)-3-prop-2-enoxypropan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid;2-(oxiran-2-ylmethoxy)-3-prop-2-enoxypropan-1-ol is a complex organic compound that features both an epoxide and an ester functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;2-(oxiran-2-ylmethoxy)-3-prop-2-enoxypropan-1-ol typically involves the reaction of epichlorohydrin with an appropriate alcohol under basic conditions. The reaction is often carried out in the presence of a base such as potassium carbonate, which facilitates the formation of the epoxide ring . The reaction conditions usually involve refluxing the mixture to ensure complete conversion of the starting materials.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of catalysts and green chemistry principles, such as solvent-free conditions or the use of environmentally benign solvents, can also be employed to enhance the efficiency and sustainability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Acetic acid;2-(oxiran-2-ylmethoxy)-3-prop-2-enoxypropan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The epoxide ring can be opened by oxidizing agents to form diols.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The epoxide ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as sodium azide or thiols can be used under mild conditions to open the epoxide ring.
Major Products Formed
Oxidation: Diols are the major products formed from the oxidation of the epoxide ring.
Reduction: The reduction of the ester group yields the corresponding alcohol.
Substitution: The substitution reactions yield various functionalized derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Acetic acid;2-(oxiran-2-ylmethoxy)-3-prop-2-enoxypropan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used to study enzyme-catalyzed reactions involving epoxides and esters.
Industry: It is used in the production of polymers and other materials with specific properties.
Mécanisme D'action
The mechanism of action of acetic acid;2-(oxiran-2-ylmethoxy)-3-prop-2-enoxypropan-1-ol involves the interaction of its functional groups with various molecular targets. The epoxide ring is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity can be harnessed to modify the activity of enzymes or other proteins, making it useful in biochemical research .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(oxiran-2-ylmethoxy)benzoic acid: Similar in structure but with a benzoic acid moiety instead of an acetic acid group.
2-[3-chloro-4-(oxiran-2-ylmethoxy)phenyl]acetic acid: Contains a chloro-substituted phenyl ring, which alters its reactivity and applications.
Uniqueness
Acetic acid;2-(oxiran-2-ylmethoxy)-3-prop-2-enoxypropan-1-ol is unique due to the presence of both an epoxide and an ester group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile compound in synthetic chemistry and various research applications .
Propriétés
Numéro CAS |
57518-79-3 |
|---|---|
Formule moléculaire |
C11H20O6 |
Poids moléculaire |
248.27 g/mol |
Nom IUPAC |
acetic acid;2-(oxiran-2-ylmethoxy)-3-prop-2-enoxypropan-1-ol |
InChI |
InChI=1S/C9H16O4.C2H4O2/c1-2-3-11-5-8(4-10)12-6-9-7-13-9;1-2(3)4/h2,8-10H,1,3-7H2;1H3,(H,3,4) |
Clé InChI |
QDYCYTPIKVAXAG-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)O.C=CCOCC(CO)OCC1CO1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-[2-(Hydroxymethyl)-5-oxopyrrolidin-1-YL]heptanoic acid](/img/structure/B14615793.png)
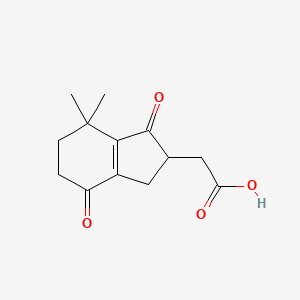
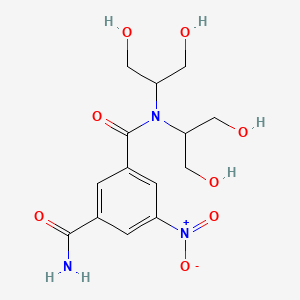
![4-[(4-Bromophenyl)methoxy]-1-methyl-3,5-diphenyl-1H-pyrazole](/img/structure/B14615816.png)
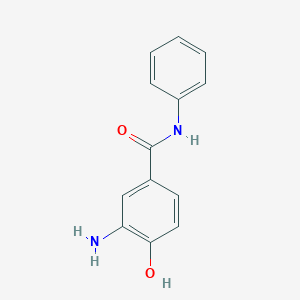
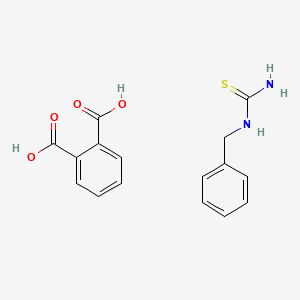
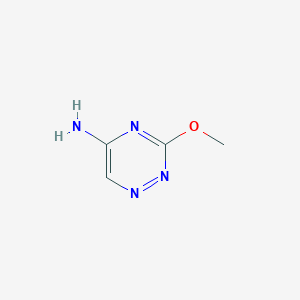
![(Pyridin-3-yl)methyl {4-[(propan-2-yl)sulfanyl]phenyl}carbamate](/img/structure/B14615845.png)

